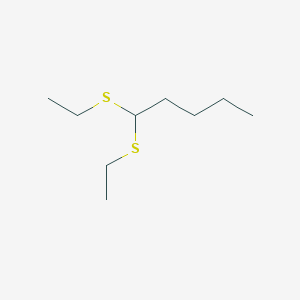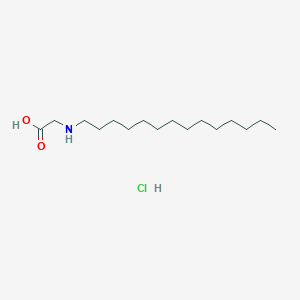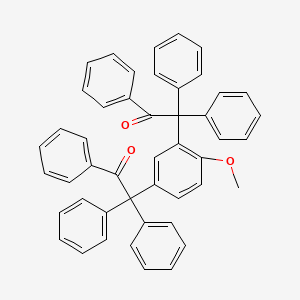
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound known for its unique structure and properties It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of 1,3-dimethylimidazole with trimethylsilyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
1,3-Dimethylimidazole+Trimethylsilyl iodide→1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of 1,3-dimethylimidazole.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate may be used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides may yield different halogenated derivatives of the compound.
科学的研究の応用
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.
Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and electronic materials.
作用機序
The mechanism of action of 1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets. The trimethylsilyl group enhances its reactivity, allowing it to participate in various chemical reactions. The iodide ion can act as a leaving group, facilitating substitution reactions. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, although specific pathways and targets may vary depending on the application.
類似化合物との比較
Similar Compounds
1,3-Dimethylimidazole: A precursor to the compound, lacking the trimethylsilyl group.
Trimethylsilyl Iodide: A reagent used in the synthesis of the compound.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazole: A similar compound with a phenyl group instead of the trimethylsilyl group.
Uniqueness
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other imidazole derivatives.
特性
CAS番号 |
91631-72-0 |
|---|---|
分子式 |
C8H19IN2Si |
分子量 |
298.24 g/mol |
IUPAC名 |
(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)-trimethylsilane;iodide |
InChI |
InChI=1S/C8H18N2Si.HI/c1-9-6-7-10(2)8(9)11(3,4)5;/h6-8H,1-5H3;1H |
InChIキー |
BHZZMKRENTZGRP-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1C=CN(C1[Si](C)(C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)


![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)


![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
